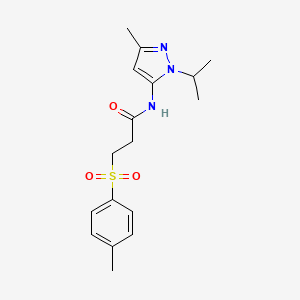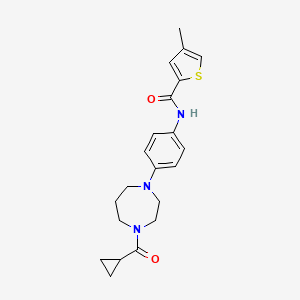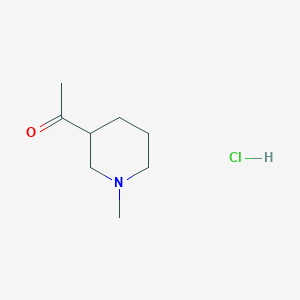![molecular formula C7H7Cl2N3 B2726762 2,4-Dichloro-5,6,7,8-tetrahydro-pyrido[2,3-D]pyrimidine CAS No. 856970-31-5](/img/structure/B2726762.png)
2,4-Dichloro-5,6,7,8-tetrahydro-pyrido[2,3-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C7H8Cl3N3 . It is a solid substance with a molecular weight of 240.52 . This compound is used in the preparation of heteroaryl compounds as PD-1/PD-L1 inhibitors for the treatment of cancer .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7Cl2N3.ClH/c8-6-4-1-2-10-3-5(4)11-7(9)12-6;/h10H,1-3H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.52 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C . The predicted boiling point is 423.9±45.0 °C and the predicted density is 1.362 .Aplicaciones Científicas De Investigación
Use as a PARP Inhibitor
The compound can be used to prepare a compound known as 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-ylcarbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one . This resulting compound is a PARP inhibitor , which is a type of drug that blocks the enzyme called poly (ADP-ribose) polymerase (PARP). PARP inhibitors are used in cancer treatment to prevent cancer cells from repairing their damaged DNA, causing them to die.
Use as an Organic Intermediate
“2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine” can be used as an organic intermediate . Organic intermediates are often used in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs.
Use in Catalysts
It can also be used as a catalyst in organic synthesis . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process.
Use in the Synthesis of Nitrogen Heterocyclic Compounds
The compound can be used as a raw material in the synthesis of nitrogen heterocyclic compounds . Nitrogen heterocycles are a class of organic compounds that contain a ring structure made up of carbon atoms and at least one nitrogen atom. These compounds are widely used in medicinal chemistry due to their biological activity.
Use in the Preparation of Pyrido[3,4-d]pyrimidine Derivatives
“2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine” can be used in the preparation of various pyrido[3,4-d]pyrimidine derivatives . These derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Use in the Synthesis of Fluorobenzyl Phthalazinone
The compound can be used in the synthesis of 4-fluorobenzyl phthalazinone , a compound that has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
While the specific mechanism of action for 2,4-Dichloro-5,6,7,8-tetrahydro-pyrido[2,3-D]pyrimidine is not provided in the search results, related compounds such as pyrido[2,3-d]pyrimidines have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAICOOVFEQDEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]](/img/structure/B2726679.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2726683.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726686.png)
![N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726689.png)
![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2726690.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2726691.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726696.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2726698.png)

![5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
